molecular formula C16H24N4O2 B2874990 3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one CAS No. 2379950-19-1

3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one

Cat. No. B2874990
CAS RN: 2379950-19-1
M. Wt: 304.394
InChI Key: ZURDZLHRFYCBGC-UHFFFAOYSA-N
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Description

“3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one” is a chemical compound. It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of numerous scientific studies . One method involves the use of esters of 3-oxocarboxylic acid instead of aldehyde, which results in a product containing four stereocenters . Moreover, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been extensively studied . For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde leads to a product containing four stereocenters . The resulting piperidinol then undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .

Scientific Research Applications

Microwave Assisted Synthesis for Serotonin Antagonism

Research has explored the synthesis of novel compounds with piperazine and pyrimidine structures for potential use in serotonin antagonism. A study by Mahesh, Perumal, and Pandi (2004) highlights the microwave-assisted synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as a new class of serotonin 5-HT3 receptor antagonists, suggesting applications in neurological research and potential therapeutic uses (R. Mahesh, R. V. Perumal, & P. V. Pandi, 2004).

Synthesis and Properties of 1,3-Diaza-2-Phospholo[4,5-d]pyrimidines

Sazonov and Kropacheva (1970) investigated the synthesis and properties of 1,3-diaza-2-phospholo[4,5-d]pyrimidines, which are compounds that could have applications in material science or as intermediates for further chemical transformations, showcasing the versatility of pyrimidine derivatives in chemical synthesis (N. V. Sazonov & A. A. Kropacheva, 1970).

Antimicrobial Studies of Piperidin-4-ylidine Derivatives

Prakash, Pandiarajan, and Kumar (2013) synthesized and characterized new piperidin-4-ylidine derivatives, studying their antimicrobial activities. Their research provides insights into the application of such compounds in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (S. Prakash, K. Pandiarajan, & S. Kumar, 2013).

Antitumor and Antibacterial Activities

Das et al. (2007) explored the antitumor and in vitro antibacterial activities of an ethylacetate extract of Ludwigia hyssopifolia Linn. and its active principle piperine. This study highlights the potential of piperine and related compounds in cancer and infectious disease research, suggesting therapeutic applications (B. Das, J. Kundu, S. C. Bachar, M. A. Uddin, & J. K. Kundu, 2007).

Synthesis and Anticancer Activity of Piperidine Derivatives

Hammam, Sharaf, and El-Hafez (2001) conducted research on the synthesis of piperidine derivatives and their anticancer activity, presenting a methodological approach to developing compounds that could be relevant in oncology and pharmaceutical chemistry (A. G. Hammam, M. A. Sharaf, & N. A. A. El-Hafez, 2001).

Future Directions

The future directions in the research of piperidine derivatives, including “3-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one”, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry .

properties

IUPAC Name

3-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-2-12-10-18-16(19-11-12)22-13-5-8-20(9-6-13)14-4-3-7-17-15(14)21/h10-11,13-14H,2-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURDZLHRFYCBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)OC2CCN(CC2)C3CCCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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